molecular formula C9H9NO2 B1465917 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde CAS No. 527681-61-4

3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde

Cat. No.: B1465917
CAS No.: 527681-61-4
M. Wt: 163.17 g/mol
InChI Key: DSOLBHZRAGNEPO-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde is a chemical compound with the CAS registry number 527681-61-4 and a molecular formula of C 9 H 9 NO 2 ,

Properties

IUPAC Name

3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-6-8-4-7-2-1-3-12-9(7)5-10-8/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOLBHZRAGNEPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NC=C2OC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401216551
Record name 3,4-Dihydro-2H-pyrano[2,3-c]pyridine-6-carboxaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID401216551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

527681-61-4
Record name 3,4-Dihydro-2H-pyrano[2,3-c]pyridine-6-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=527681-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-2H-pyrano[2,3-c]pyridine-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401216551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde typically involves the condensation of pyridine derivatives with pyran precursors under acid catalysis. The key step is the formation of the fused bicyclic system through cyclization reactions that incorporate the aldehyde functionality at the 6-position of the pyridine ring.

Detailed Preparation Methods

Acid-Catalyzed Condensation of 2-Pyridinecarboxaldehyde with Dihydropyran

  • Reaction Scheme : The most common laboratory method involves reacting 2-pyridinecarboxaldehyde with dihydropyran in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH).
  • Solvent : Typically carried out in an organic solvent such as toluene.
  • Conditions : The mixture is refluxed under controlled temperature to promote cyclization.
  • Purification : The product is purified by recrystallization or chromatographic techniques.
  • Outcome : This method provides good yields and relatively straightforward purification.

Multistep Dehydration Processes Using Dehydrating Reagents

  • Patent-Based Method : According to a patented process (EP2595994B1), the preparation involves dehydrating specific precursor compounds (e.g., compounds of Formula (I) or (V)) using suitable dehydrating agents such as trifluoromethanesulfonic anhydride (Tf2O).
  • Procedure :
    • Precursors like pent-4-en-1-yl 2-(2-ethoxy-2-oxoacetamido)-3-phenylpropanoate are treated with Tf2O in dichloromethane (DCM) at low temperatures (around 15 °C).
    • The reaction mixture is stirred for several hours, then quenched with aqueous sodium acetate.
    • Subsequent acid-base extractions and pH adjustments isolate the target compound.
  • Advantages : This method allows the use of relatively inexpensive starting materials and aims to improve overall yield and efficiency compared to earlier multi-step syntheses.
  • Yields : Improved yields reported over previous methods, although exact numerical data varies depending on the precursor and conditions.

Industrial Scale Production

  • Scale-Up : Industrial production often follows similar synthetic routes but employs continuous flow reactors and automated systems to enhance throughput and reproducibility.
  • Purification : Advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) are used to ensure high purity.
  • Process Optimization : Reaction parameters such as temperature, solvent choice, and catalyst loading are optimized for large-scale synthesis to maximize yield and minimize by-products.

Comparative Summary of Preparation Methods

Method Key Features Reaction Conditions Yield Notes
Acid-catalyzed condensation 2-pyridinecarboxaldehyde + dihydropyran, p-TsOH catalyst Reflux in toluene High Simple, widely used in lab-scale
Dehydration of precursors (patent method) Use of Tf2O as dehydrating agent on specific intermediates 0–15 °C, DCM solvent, aqueous workup Improved over previous multi-step routes Cost-effective, scalable
Industrial continuous flow synthesis Automated, continuous flow reactors, advanced purification Optimized for scale High Suitable for commercial production

Research Findings and Optimization Notes

  • Catalyst Selection : Acid catalysts such as p-toluenesulfonic acid have proven effective in promoting cyclization without excessive side reactions.
  • Temperature Control : Maintaining low to moderate temperatures during dehydration steps prevents decomposition and enhances selectivity.
  • Solvent Effects : Organic solvents like toluene and dichloromethane facilitate the reaction and extraction steps; solvent polarity influences reaction rates and product isolation.
  • pH Adjustment : Post-reaction pH adjustments (e.g., to pH ~9 with potassium carbonate) are critical for isolating the aldehyde product in high purity.
  • Purification : Sequential extraction with organic solvents and aqueous acids/bases, followed by drying over anhydrous sodium sulfate, yields a product suitable for further use or analysis.

Analytical Characterization (Supporting Preparation)

  • NMR Spectroscopy : Confirms the aldehyde proton signal (~9.8–10.2 ppm) and the fused pyrano-pyridine ring system.
  • Mass Spectrometry : High-resolution MS validates molecular weight (163.17 g/mol).
  • Chromatography : HPLC ensures purity >95%, critical for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde is C9H9NOC_9H_9NO. It features a fused pyridine and pyran ring system with an aldehyde functional group, which plays a critical role in its reactivity and biological interactions.

Chemistry Applications

Building Block for Synthesis:
The compound serves as a crucial building block in the synthesis of various heterocyclic compounds. It is utilized for creating more complex structures through reactions such as:

  • Condensation Reactions: Often employed in the formation of chromeno[3,2-c]pyridines and other derivatives, enhancing the diversity of synthetic pathways available to chemists.
  • Cyclic Enol Ethers Production: Engaged in methodologies like olefin metathesis and double bond migration sequences to yield cyclic enol ethers, which are valuable in organic synthesis .

Table 1: Synthetic Routes for this compound

MethodDescriptionYield
Condensation with 2-pyridinecarboxaldehydeCatalyzed by p-toluenesulfonic acid in tolueneHigh
Diels-Alder ReactionsInvolves hetero-Diels-Alder reactions with various substratesModerate

Biological Applications

Pharmacological Potential:
Research indicates that derivatives of this compound exhibit significant biological activities including:

  • Antimicrobial Properties: Studies have shown that this compound can inhibit various bacterial strains, suggesting its potential as a lead compound for antibiotic development .
  • Anticancer Activity: Preliminary investigations indicate that some derivatives may possess anticancer properties, making them candidates for further drug development .

Case Study: Antimicrobial Activity

A recent study tested several derivatives of this compound against common bacterial pathogens. Results demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, highlighting its potential in therapeutic applications.

Medical Applications

Drug Discovery:
The compound is being explored as a lead molecule in drug discovery programs aimed at treating infectious diseases and cancer. Its ability to interact with specific molecular targets enables it to modulate enzyme activities and cellular pathways related to disease progression.

Industrial Applications

Chemical Intermediates:
In industrial settings, this compound is used to develop novel materials and chemical intermediates. Its versatility allows for incorporation into various manufacturing processes.

Table 2: Industrial Uses

ApplicationDescription
Organic SynthesisUtilized in creating chemical intermediates for pharmaceuticals
Material DevelopmentInvolved in the production of specialty chemicals

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. Additionally, it may interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Key Properties :

  • Reactivity : The aldehyde group enables nucleophilic additions (e.g., formation of oximes or hydrazones) and participation in condensation reactions.
  • Hydrogenation State : The dihydro-pyran ring introduces conformational flexibility compared to fully aromatic systems.
  • Synthetic Utility : Serves as a precursor for bioactive molecules, though its direct applications remain underexplored in the literature provided.

Comparison with Structural Analogs

Positional Isomers and Ring Fusion Variants

Compound Name CAS Number Molecular Formula Key Structural Differences Relevance
3,4-Dihydro-2H-pyrano[2,3-b ]pyridine-6-carbaldehyde 1222533-91-6 C₉H₉NO₂ Pyran fused at [2,3-b ] instead of [2,3-c ] Positional isomerism alters ring strain and electronic distribution. Commercially available as AldrichCPR .
3,4-Dihydro-2H-pyrano[3,2-b ]pyridine 70381-92-9 C₈H₉NO Pyran fused at [3,2-b ]; lacks aldehyde group Demonstrates the impact of fusion position on scaffold rigidity .
Furo[2,3-c ]pyridine-5-carboxaldehyde 478148-61-7 C₈H₅NO₂ Replaces dihydropyran with aromatic furan; aldehyde at position 5 Higher aromaticity reduces flexibility but enhances stability. Similarity score: 0.87 vs. target compound .

Functional Group and Heterocycle Variants

  • Oxime Derivatives: (E)-3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde oxime (Product No. ADE001382) is a derivative of the [2,3-b] isomer, highlighting the aldehyde's utility in forming bioactive conjugates . O-(2,3,4,5,6-Pentafluorobenzyloxy)formaldehyde oxime (CAS N/A) shares an oxime functional group but lacks the fused bicyclic system, emphasizing the role of the pyrano-pyridine scaffold in modulating solubility and target interactions .
  • Pyrrolo-Quinoline Derivatives: 5-Methyl-5H-pyrrolo[2,3-c]quinoline (synthesized via domino condensation-Heck cyclization) replaces pyran with pyrrole and adds a quinoline system.

Stability and Commercial Availability

  • Stability: Limited analytical data are available for the target compound, as noted by Sigma-Aldrich’s disclaimer for its [2,3-b] analog: "sold as-is" without purity guarantees .
  • Commercial Status : The [2,3-b] isomer is listed as discontinued by CymitQuimica, while the [2,3-c] variant (target compound) is less commonly available, highlighting supply challenges .

Biological Activity

3,4-Dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9_9H9_9NO2_2. Its structural features include a pyridine ring fused with a pyran moiety, which contributes to its biological activity. The compound's aldehyde functional group is significant for its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrano[2,3-c]pyridine compounds exhibit significant antimicrobial properties. For instance, research has shown that these compounds can inhibit various bacterial strains, suggesting their potential use in developing new antibiotics .

Anticancer Properties

The anticancer potential of this compound has been investigated in vitro. In one study, it demonstrated cytotoxic effects against several cancer cell lines, including HeLa and HCT116 cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Neuroprotective Effects

There is growing interest in the neuroprotective properties of pyrano[2,3-c]pyridine derivatives. These compounds have shown promise in treating neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Condensation Reactions : Utilizing aldehydes and ketones with pyridine derivatives.
  • Cyclization Techniques : Employing acid or base catalysis to facilitate the formation of the pyran ring.

These methods are critical for producing the compound with high yields and purity levels.

Case Study 1: Antimicrobial Testing

In a recent study published in Frontiers in Chemistry, researchers evaluated the antimicrobial efficacy of various pyrano[2,3-c]pyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Cancer Cell Line Studies

A separate investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The study revealed IC50 values indicating significant antiproliferative activity against multiple cancer types. Mechanistic studies suggested that the compound triggers apoptosis via the intrinsic pathway .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions involving aldehydes and heterocyclic precursors. For example, describes a protocol using 3-methyl-1H-pyrazol-5(4H)-one and aldehydes under reflux conditions, achieving yields up to 79%. Optimization involves controlling substituent electronic effects (e.g., electron-withdrawing groups on aldehydes improve cyclization efficiency) and solvent selection (polar aprotic solvents like DMF enhance reactivity). Reaction monitoring via TLC or HPLC is critical to isolate intermediates and final products .

Q. What analytical techniques are essential for characterizing this compound and confirming purity?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., in DMSO-d6 or CDCl3) confirm the aldehyde proton (~9.8–10.2 ppm) and pyrano-pyridine backbone (aromatic protons at 6.5–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) or UPLC-MS validates molecular weight (e.g., C9H9NO2: 163.16 g/mol) .
  • Chromatography : HPLC with UV detection (λ ≈ 254 nm) ensures purity (>95%), especially since commercial suppliers like Sigma-Aldrich do not provide analytical data .

Advanced Research Questions

Q. How does the aldehyde functional group influence reactivity in cross-coupling or condensation reactions?

  • Methodological Answer : The aldehyde group acts as an electrophilic site for nucleophilic additions (e.g., hydrazone formation, as in ) or participates in Knoevenagel condensations (e.g., with active methylene compounds like malononitrile). For instance, demonstrates aldehyde reactivity in synthesizing acrylamide derivatives via condensation with nitriles. Reaction conditions (pH, temperature) must be tailored to avoid side reactions, such as over-oxidation or polymerization .

Q. How can researchers address contradictory data in reaction yields for structurally similar derivatives?

  • Methodological Answer : Discrepancies in yields (e.g., 8% vs. 79% in ) often arise from steric or electronic effects of substituents. For example, bulky groups (e.g., 2,4-dichlorophenyl) hinder cyclization, reducing yields. Systematic screening of reaction parameters (e.g., catalyst loading, solvent polarity) and computational modeling (DFT studies on transition states) can identify optimal conditions. Additionally, kinetic studies via in-situ IR or NMR may reveal rate-limiting steps .

Q. What strategies enable selective functionalization of the pyrano-pyridine scaffold?

  • Methodological Answer :

  • Electrophilic Aromatic Substitution : Nitration or halogenation at the pyridine ring’s electron-rich positions (C-5 or C-7) using HNO3/H2SO4 or NXS (X = Cl, Br) .
  • Transition Metal Catalysis : Suzuki-Miyaura coupling (e.g., with aryl boronic acids) at the pyridine’s C-6 position, leveraging the aldehyde as a directing group .
  • Reductive Amination : Conversion of the aldehyde to amines using NaBH3CN and primary/secondary amines, as shown in for pyridopyrimidinone synthesis .

Data-Driven Insights

Q. What safety protocols are critical when handling this compound, given its limited stability data?

  • Methodological Answer :

  • Storage : Store in amber vials under inert gas (N2/Ar) at –20°C to prevent aldehyde oxidation .
  • Handling : Use PPE (nitrile gloves, goggles) and work in a fume hood. Avoid exposure to heat/open flames (flash point ≈ 85–86°C, similar to pyran derivatives in ) .
  • Waste Disposal : Quench with aqueous NaHSO3 to neutralize reactive aldehyde residues before disposal .

Comparative Analysis

Q. How does the reactivity of this compound compare to non-fused pyridine aldehydes (e.g., 3-pyridinecarbaldehyde)?

  • Methodological Answer : The fused pyrano ring increases electron density at the pyridine moiety, enhancing nucleophilic aromatic substitution (NAS) reactivity. For example, this compound undergoes NAS at C-7 10x faster than 3-pyridinecarbaldehyde, as shown in for dioxino-pyridine derivatives. However, steric hindrance from the fused ring may reduce accessibility for bulky reagents .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde
Reactant of Route 2
3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde

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